molecular formula C8H12O5 B8766129 Ethyl 5-methoxy-2,4-dioxopentanoate

Ethyl 5-methoxy-2,4-dioxopentanoate

Cat. No.: B8766129
M. Wt: 188.18 g/mol
InChI Key: AXLJUFKTURBRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methoxy-2,4-dioxopentanoate is a β-keto ester derivative characterized by a methoxy group at the C5 position and two ketone functionalities at C2 and C4. The methoxy group enhances solubility in polar solvents and modulates reactivity by steric and electronic effects, making such compounds valuable intermediates in heterocyclic and pharmaceutical synthesis .

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

ethyl 5-methoxy-2,4-dioxopentanoate

InChI

InChI=1S/C8H12O5/c1-3-13-8(11)7(10)4-6(9)5-12-2/h3-5H2,1-2H3

InChI Key

AXLJUFKTURBRAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents at C5 Molecular Formula Key Applications
Ethyl 5-methoxy-2,4-dioxopentanoate Methoxy (OCH₃) C₈H₁₂O₆ Intermediate in heterocycles
Ethyl 5,5-dimethoxy-2,4-dioxopentanoate Dimethoxy (OCH₃ ×2) C₉H₁₄O₆ Pyrazole precursor
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate Trifluoromethyl (CF₃) C₇H₇F₃O₄ Fluorinated intermediates
Ethyl 5,5-difluoro-2,4-dioxopentanoate Difluoro (F ×2) C₇H₈F₂O₄ Patent applications
  • Methoxy vs. Fluoro Substituents: The methoxy group in this compound donates electron density via resonance, stabilizing the β-keto ester system. In contrast, trifluoro and difluoro substituents (e.g., C₇H₇F₃O₄) are electron-withdrawing, increasing electrophilicity at the dioxo positions and enhancing reactivity in nucleophilic additions . Dimethoxy analogs (C₉H₁₄O₆) exhibit reduced steric hindrance compared to bulkier trifluoromethyl groups, facilitating cyclization reactions into pyrazoles .

Physical and Spectral Properties

  • Solubility : Methoxy-substituted compounds (e.g., C₈H₁₂O₆) exhibit higher polarity and solubility in alcohols and acetone compared to fluorinated derivatives, which are more lipophilic .
  • Crystallography: Fluorinated analogs like ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () form stable crystalline structures due to strong intermolecular halogen interactions, as evidenced by CCDC reference 1901024 .

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